molecular formula C21H19N3O3 B2662670 benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate CAS No. 921547-39-9

benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Cat. No. B2662670
CAS RN: 921547-39-9
M. Wt: 361.401
InChI Key: HBXOUQKZVRMVPX-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an indole, an oxadiazole, and an acetate group. The indole group is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The acetate group typically acts as a good leaving group in nucleophilic substitution reactions .


Molecular Structure Analysis

The presence of the indole and oxadiazole rings in the compound suggests that it may exhibit aromaticity, which can contribute to its stability. The ethyl group on the oxadiazole ring is likely to be a substituent that could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the indole and oxadiazole rings, as well as the acetate group. The indole ring is electron-rich and may undergo electrophilic aromatic substitution. The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of 1,3,4-oxadiazole derivatives, including those with indole moieties, has been a subject of interest due to their potential biological activities. For instance, compounds synthesized from indole-3-carboxylic acids and evaluated for anti-inflammatory and anti-proliferative activities have shown promising results against human cancer cell lines and inflammation in animal models (Rapolu et al., 2013). This suggests potential research applications of benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate in the development of novel anticancer or anti-inflammatory agents.

Corrosion Inhibition

Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties. A study on the effect of substitution on 1,3,4-oxadiazoles showed significant inhibition efficiency towards mild steel in acidic environments, indicating their potential as corrosion inhibitors (Ammal et al., 2018). This application could extend to this compound, suggesting its potential use in materials science and engineering to enhance material longevity.

Antimicrobial Activity

The synthesis and characterization of novel indole-based 1,3,4-oxadiazoles, including their evaluation for antimicrobial activity, have demonstrated the potential of these compounds in combating bacterial and fungal infections (Nagarapu & Pingili, 2014). Such findings suggest that this compound could also have applications in the development of new antimicrobial agents.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The compound could be of interest in medicinal chemistry or material science due to the presence of the indole and oxadiazol rings. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

benzyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-2-19-22-23-21(27-19)18-12-16-10-6-7-11-17(16)24(18)13-20(25)26-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXOUQKZVRMVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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